![molecular formula C21H16FN3O3S B2532286 3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide CAS No. 898438-69-2](/img/structure/B2532286.png)
3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of similar compounds involves various procedures. For instance, the synthesis of quinazolinones involves amidation of 2-aminobenzoic acid derivatives, which undergo cyclization by treatment with acetic anhydride under reflux .Molecular Structure Analysis
The molecular structure of such compounds can be solved by direct methods using software like SHELXS and refined by the full-matrix least-squares procedure on F2 for all data .Chemical Reactions Analysis
Chemical reactions of 4(3H)-quinazolinone derivatives involve the reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular conformation . The molecular weight of “3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide” is 409.44.Scientific Research Applications
Fluorine Atom Introduction in Benzenesulfonamides
A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives revealed that introducing a fluorine atom at specific positions retains COX-2 potency and significantly increases COX1/COX-2 selectivity. This research led to the development of a highly selective COX-2 inhibitor, showcasing the potential of fluorine atom introduction in enhancing drug selectivity and potency in therapeutic applications (Hashimoto et al., 2002).
Intramolecular Substitution with Fluorine
Ichikawa et al. (2006) demonstrated the intramolecular substitution of sulfonamide nitrogens for vinylic fluorines, leading to the formation of 3-fluoroisoquinoline and 2-fluoro-quinoline derivatives. This method offers a straightforward approach to synthesize ring-fluorinated heterocycles, potentially useful in various pharmacological and material science applications (Ichikawa et al., 2006).
Fluorophores for Zinc(II) Detection
Kimber et al. (2001) investigated zinc(II) specific fluorophores, highlighting the importance of fluorine-substituted molecules in detecting intracellular zinc. This research contributes to understanding the role of zinc in biological systems and developing tools for its detection (Kimber et al., 2001).
Antibacterial Activity of Fluoroquinolones
Kuramoto et al. (2003) explored the design of fluoroquinolones with potent antibacterial activities by modifying the N-1 substituents. Their work demonstrates the therapeutic potential of fluoroquinolones against resistant bacterial strains, emphasizing the role of fluorine in enhancing antibacterial efficacy (Kuramoto et al., 2003).
Human Serum Albumin Interaction with Fluorodihydroquinazolin Derivatives
Wang et al. (2016) studied the interaction between fluorine-substituted dihydroquinazoline derivatives and human serum albumin (HSA), demonstrating that fluorine substitution enhances the affinity of these compounds to HSA. This research is significant for drug design, indicating how modifications can influence drug-protein interactions (Wang et al., 2016).
properties
IUPAC Name |
3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c1-14-23-20-8-3-2-7-19(20)21(26)25(14)17-11-9-16(10-12-17)24-29(27,28)18-6-4-5-15(22)13-18/h2-13,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGHLYLRTZZASL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
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